

# Application Notes and Protocols: FACS Analysis of Necroptotic Cells Treated with HS-1371

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## Compound of Interest

Compound Name: HS-1371

Cat. No.: B607975

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## Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of research for overcoming apoptosis resistance in cancer therapies. The core necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Upon activation, RIPK3 phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture.<sup>[1][2][3]</sup>

**HS-1371** is a potent and selective small molecule inhibitor of RIPK3 kinase activity.<sup>[4][5]</sup> It functions by binding to the ATP-binding pocket of RIPK3 in a competitive manner, thereby preventing the phosphorylation of MLKL and blocking the execution of necroptosis.<sup>[4][6][7]</sup> The specificity of **HS-1371** for RIPK3-mediated necroptosis, with no significant effect on apoptosis, makes it a valuable tool for studying necroptosis and a potential therapeutic agent for diseases driven by excessive necroptotic cell death.<sup>[4][5]</sup>

Fluorescence-Activated Cell Sorting (FACS) is a powerful technique for the quantitative analysis of necroptosis at the single-cell level. By utilizing fluorescent dyes that are excluded from live cells with intact membranes, such as Propidium Iodide (PI), researchers can accurately measure the percentage of necroptotic cells in a population. This application note

provides a detailed protocol for inducing necroptosis in cell culture, treating with **HS-1371** to inhibit this process, and subsequently analyzing the results using FACS.

## Data Presentation

The following tables summarize representative quantitative data from a typical experiment evaluating the dose-dependent inhibition of necroptosis by **HS-1371**. In this experiment, HT-29 human colon adenocarcinoma cells were treated with a combination of TNF- $\alpha$ , a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK) to induce necroptosis. The percentage of necroptotic cells was quantified by PI staining and flow cytometry.

Table 1: Dose-Dependent Inhibition of Necroptosis by **HS-1371** in HT-29 Cells

| Treatment Group       | HS-1371 Concentration ( $\mu$ M) | Percentage of PI-Positive Cells (%) (Mean $\pm$ SD) |
|-----------------------|----------------------------------|---|
| Vehicle Control       | 0                                | 5.2 $\pm$ 1.1                                       |
| Necroptosis Induction | 0                                | 85.7 $\pm$ 4.3                                      |
| + HS-1371             | 0.1                              | 62.1 $\pm$ 3.5                                      |
| + HS-1371             | 0.5                              | 35.4 $\pm$ 2.8                                      |
| + HS-1371             | 1.0                              | 15.8 $\pm$ 1.9                                      |
| + HS-1371             | 5.0                              | 8.3 $\pm$ 1.4                                       |

Table 2: Statistical Analysis of **HS-1371** Efficacy

| Comparison Group                                  | p-value  |
|---|----------|
| Necroptosis Induction vs. Vehicle Control         | < 0.0001 |
| Necroptosis Induction vs. + HS-1371 (0.1 $\mu$ M) | < 0.001  |
| Necroptosis Induction vs. + HS-1371 (0.5 $\mu$ M) | < 0.0001 |
| Necroptosis Induction vs. + HS-1371 (1.0 $\mu$ M) | < 0.0001 |
| Necroptosis Induction vs. + HS-1371 (5.0 $\mu$ M) | < 0.0001 |

## Experimental Protocols

### Protocol 1: Induction of Necroptosis and Treatment with HS-1371

This protocol describes the induction of necroptosis in HT-29 cells, a commonly used cell line for studying this pathway.

#### Materials:

- HT-29 cells
- DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Human TNF- $\alpha$  (Tumor Necrosis Factor-alpha)
- Smac mimetic (e.g., Birinapant)
- Pan-caspase inhibitor (e.g., z-VAD-FMK)
- **HS-1371**
- DMSO (Dimethyl sulfoxide)
- 6-well cell culture plates

#### Procedure:

- Cell Seeding: Seed HT-29 cells in 6-well plates at a density of  $2 \times 10^5$  cells per well. Allow the cells to adhere and grow overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Preparation of Reagents:
  - Prepare a stock solution of **HS-1371** in DMSO.
  - Prepare working solutions of TNF- $\alpha$ , Smac mimetic, and z-VAD-FMK in complete cell culture medium.

- Pre-treatment with **HS-1371**:
  - For the inhibitor-treated groups, pre-incubate the cells with the desired concentrations of **HS-1371** (e.g., 0.1, 0.5, 1.0, 5.0  $\mu$ M) for 1 hour.
  - For the vehicle control and necroptosis induction groups, add an equivalent volume of DMSO-containing medium.
- Induction of Necroptosis:
  - To the necroptosis induction and **HS-1371** treated wells, add TNF- $\alpha$  (final concentration 100 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20  $\mu$ M).
  - For the vehicle control group, add only fresh complete medium.
- Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

## Protocol 2: FACS Analysis of Necroptotic Cells

This protocol details the staining of cells with Propidium Iodide (PI) for the quantification of necroptotic cell death by flow cytometry.

Materials:

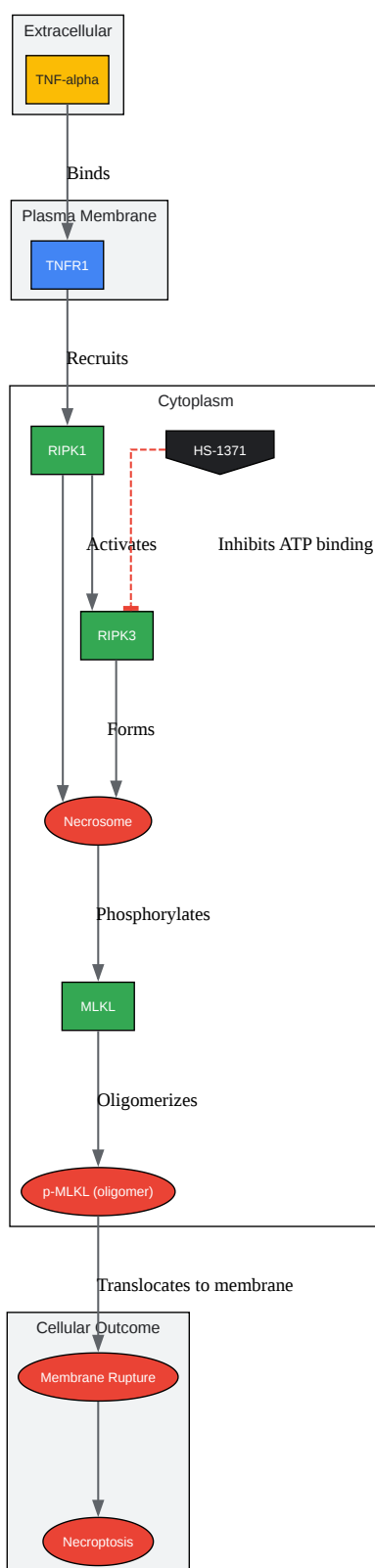
- Treated cells from Protocol 1
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Propidium Iodide (PI) staining solution (1 mg/mL stock)
- FACS tubes
- Flow cytometer

Procedure:

- Cell Harvesting:
  - Carefully collect the culture medium from each well, as it contains detached, dead cells.
  - Wash the adherent cells with PBS.
  - Add Trypsin-EDTA to detach the adherent cells.
  - Combine the collected medium and the trypsinized cells for each sample.
- Cell Washing:
  - Centrifuge the cell suspension at 300 x g for 5 minutes.
  - Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
  - Repeat the centrifugation and washing step.
- PI Staining:
  - Resuspend the cell pellet in 500  $\mu$ L of cold PBS.
  - Add 5  $\mu$ L of PI stock solution (final concentration 10  $\mu$ g/mL).
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Analyze the stained cells on a flow cytometer immediately.
  - Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.
  - Measure the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).
  - Set gates on the PI-negative (live) and PI-positive (necroptotic) populations based on the unstained and single-stain controls.
  - Record the percentage of PI-positive cells for each sample.

## Visualizations

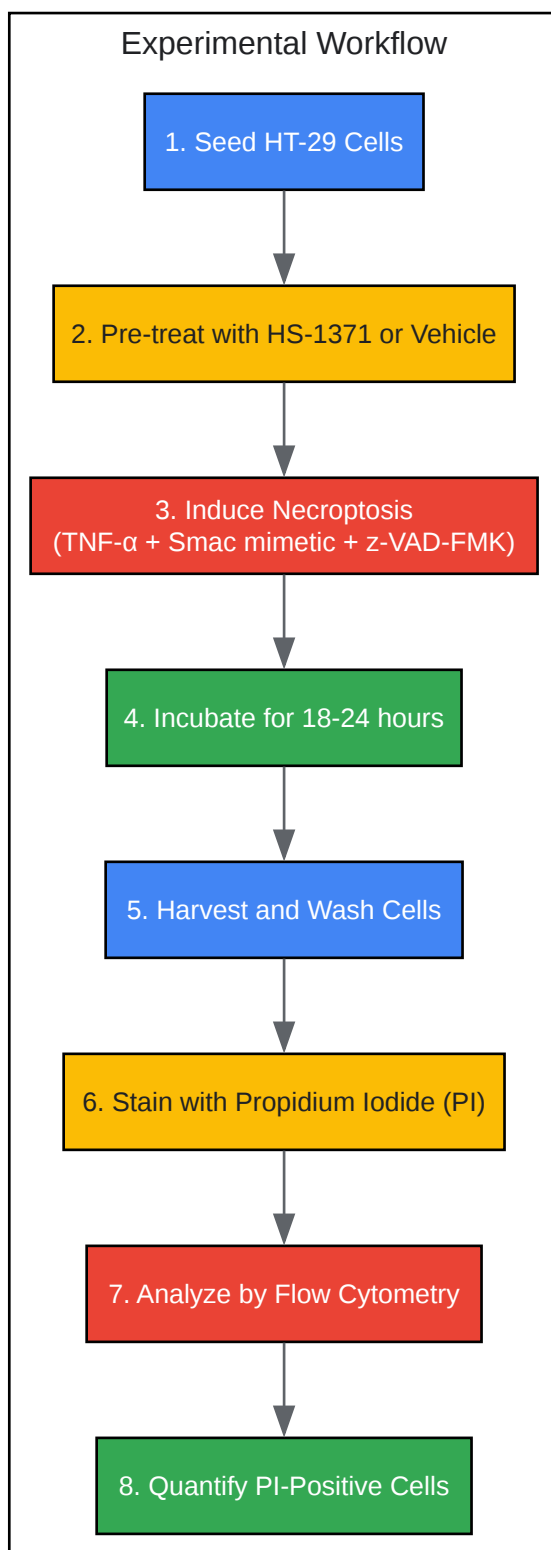
### Necroptosis Signaling Pathway and Inhibition by **HS-1371**



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Caption: Necroptosis pathway inhibited by **HS-1371**.

## Experimental Workflow for FACS Analysis



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